Triisopentylamine

Vue d'ensemble

Description

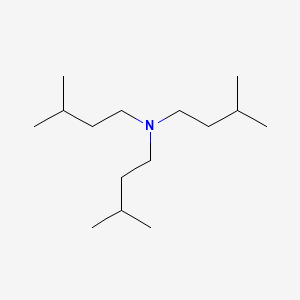

Triisopentylamine, also known as triisoamylamine, is an organic compound with the molecular formula C15H33N. It is a tertiary amine characterized by three isopentyl groups attached to a nitrogen atom. This compound is typically a colorless to light yellow liquid and is used in various chemical applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Triisopentylamine can be synthesized through the alkylation of ammonia or primary amines with isopentyl halides. One common method involves the reaction of isopentyl chloride with ammonia in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion:

3 (CH3

Activité Biologique

Triisopentylamine (TIPA) is a tertiary amine with significant biological activity, particularly in the context of its interaction with sigma receptors and its potential therapeutic applications. This article reviews the current understanding of TIPA's biological effects, including its anticancer properties, receptor affinities, and implications in various pharmacological contexts.

Chemical Structure and Properties

This compound is characterized by its branched alkyl chains, which influence its biological activity. Its chemical formula is C15H33N, and it has a CAS number of 645-41-0. The structural characteristics of TIPA contribute to its unique interactions with biological systems, particularly sigma receptors.

1. Sigma Receptor Interaction

This compound has been studied for its affinity to sigma receptors, specifically sigma-1 receptors. Research indicates that TIPA and similar ammonium salts exhibit significant agonist-like activity at these receptors. In vitro studies have shown that TIPA can reduce cell proliferation in cancer cell lines expressing sigma-1 receptors, such as MDA-MB-468 cells.

- Table 1: Affinity of this compound for Sigma Receptors

| Compound | K_i (nM) | pIC50 |

|---|---|---|

| This compound | 15 | 2.96 ± 0.06 |

| Bis(2-ethylhexyl)ammonium | - | 3.3 ± 0.1 |

| Dipentylammonium | 43 | - |

The data suggest that TIPA shows a selective reduction in cellular metabolism through sigma-1 receptor activation, indicating its potential role in cancer therapy .

2. Anticancer Properties

In vivo studies have demonstrated that this compound can inhibit tumor growth. For example, when tested on NMRI mice transplanted with adenocarcinoma cells, TIPA displayed significant anticancer effects comparable to other known sigma receptor ligands . The mechanism behind this activity appears to be mediated through the modulation of sigma-1 receptors, which are implicated in various cellular processes including apoptosis and proliferation.

Case Studies

Case Study 1: Anticancer Efficacy in Mice

In a controlled study involving NMRI mice with implanted MAC13 adenocarcinoma fragments, this compound was administered at varying doses. The results indicated a dose-dependent inhibition of tumor growth, highlighting the compound's potential as an anticancer agent.

Case Study 2: Sigma-1 Receptor Binding Assays

In a series of binding assays using radioligands specific to sigma receptors, this compound showed a competitive binding profile against known ligands, suggesting a high affinity for the sigma-1 receptor compared to other tested compounds .

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

1.1 Emulsification and Stabilization

TIPA is utilized as an emulsifier and stabilizer in various formulations, particularly in the production of emulsions where it helps maintain stability between immiscible liquids. Its ability to interact with both hydrophilic and hydrophobic substances makes it valuable in industries such as cosmetics, pharmaceuticals, and food processing .

1.2 Chemical Intermediate

In organic synthesis, TIPA serves as a chemical intermediate in the production of various compounds. Its structure allows it to participate in nucleophilic substitution reactions, making it useful for synthesizing more complex organic molecules .

1.3 Kinetic Hydrate Inhibition

Recent studies have identified TIPA's potential as a kinetic hydrate inhibitor (KHI) in gas and condensate production flow lines. KHIs are essential for preventing the formation of gas hydrates that can obstruct pipelines, thus maintaining efficient flow and reducing operational risks .

Therapeutic Applications

2.1 Sigma Receptor Modulation

Research has shown that TIPA exhibits significant binding affinity for sigma-1 receptors, which are implicated in various neurological disorders and cancers. The modulation of these receptors by TIPA may lead to potential therapeutic applications in treating conditions such as depression and certain types of cancer .

2.2 Anticancer Properties

In vitro studies have demonstrated that TIPA can reduce cell metabolism in cancer cell lines expressing sigma-1 receptors, indicating its potential role as an anticancer agent. This effect is particularly noted in MDA-MB-468 cells, suggesting that TIPA could be further explored for its anticancer properties .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Kinetic Hydrate Inhibition

A study conducted on the effectiveness of TIPA as a kinetic hydrate inhibitor demonstrated its ability to significantly reduce hydrate formation under controlled conditions, showcasing its potential utility in the oil and gas industry.

Case Study 2: Anticancer Activity

In vitro experiments involving MDA-MB-468 cells revealed that treatment with TIPA led to a dose-dependent decrease in cell viability, highlighting its potential role as an anticancer therapeutic agent.

Propriétés

IUPAC Name |

3-methyl-N,N-bis(3-methylbutyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h13-15H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVUSSUOYHTOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN(CCC(C)C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060946 | |

| Record name | 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow or colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Triisopentylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

645-41-0 | |

| Record name | 3-Methyl-N,N-bis(3-methylbutyl)-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Triisopentylamine in enhancing the performance of low sulfur diesel fuel?

A1: [] this compound is a key component in a novel low sulfur diesel lubricant formulation. While the exact mechanism of action is not detailed in the research, the lubricant containing this compound is reported to improve the lubrication properties of low sulfur diesel fuel without negatively impacting the fuel's performance. This suggests that this compound may contribute to reducing friction and wear within diesel engines operating on low sulfur fuel. You can find more details about this application in the paper "Low sulfur diesel lubricant" on Semantic Scholar: .

Q2: Can this compound participate in chemical reactions relevant to organic synthesis?

A2: [] Yes, this compound can act as an alkylating agent in palladium-catalyzed amine exchange reactions. Research demonstrates that this compound can transfer its alkyl group to o-phenylenediamine in the presence of a palladium catalyst, leading to the formation of benzimidazoles. This highlights the potential of this compound as a reagent in organic synthesis, specifically for constructing nitrogen-containing heterocycles. This reaction is further explored in the paper "An Efficient Synthesis of Benzimidazoles via Palladium-Catalyzed Amine Exchange Reaction from Trialkylamines to o-Phenylenediamine in an Aqueous Medium": .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.